molecular formula C12H14N2O3 B2486110 N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1428371-25-8

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2486110
CAS No.: 1428371-25-8
M. Wt: 234.255
InChI Key: NMJWBUGLJULWHZ-UHFFFAOYSA-N
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Description

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, an oxazole ring, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and oxazole precursors. One common method involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the methyl group at the 3-position. This is followed by the formation of the oxazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans, oxazoles, and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The furan and oxazole rings play a crucial role in its binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A simpler compound with similar furan ring structure but lacks the oxazole and carboxamide groups.

    5-Methyl-1,2-oxazole-4-carboxamide: Contains the oxazole and carboxamide groups but lacks the furan ring.

    N-[(2,5-Dimethylfuran-3-yl)methyl]-2-ethoxy-1-naphthamide: A structurally related compound with additional functional groups.

Uniqueness

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to the combination of the furan and oxazole rings with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-4-10(8(2)16-7)5-13-12(15)11-6-14-17-9(11)3/h4,6H,5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJWBUGLJULWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=C(ON=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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